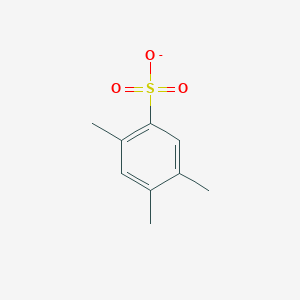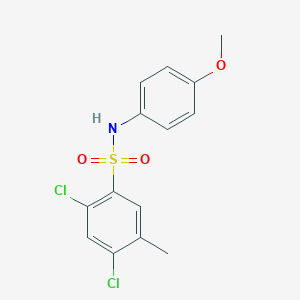![molecular formula C19H14N2O5S B280716 2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid](/img/structure/B280716.png)
2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid, also known as MSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid is not fully understood, but studies suggest that it may act by inhibiting various signaling pathways such as the NF-κB pathway and the PI3K/Akt/mTOR pathway. Additionally, this compound has been found to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects such as reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells. Furthermore, this compound has been shown to have neuroprotective effects by reducing inflammation and oxidative stress in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid in lab experiments is its potential therapeutic applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. Additionally, this compound has been found to have low toxicity levels. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may affect its bioavailability.
Zukünftige Richtungen
There are several future directions for 2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid research, including exploring its potential therapeutic applications in other fields such as cardiovascular diseases and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its pharmacokinetic properties. Furthermore, the development of this compound derivatives may lead to the discovery of more potent and selective compounds with improved therapeutic properties.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound exhibits anticancer activity, anti-inflammatory properties, and neuroprotective effects. Although there are some limitations to using this compound in lab experiments, its potential therapeutic applications and low toxicity levels make it a promising compound for further research.
Synthesemethoden
2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid can be synthesized through a multistep process that involves the reaction of 2-aminobenzoic acid with 6-bromo-1-methyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride. The resulting compound is then purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
2-{[(1-Methyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoic acid has been found to have potential therapeutic applications in various fields such as cancer research, inflammation, and neurodegenerative diseases. Studies have shown that this compound exhibits anticancer activity by inducing apoptosis and inhibiting tumor growth in various cancer cell lines. Additionally, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
Molekularformel |
C19H14N2O5S |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
2-[(1-methyl-2-oxobenzo[cd]indol-6-yl)sulfonylamino]benzoic acid |
InChI |
InChI=1S/C19H14N2O5S/c1-21-15-9-10-16(12-6-4-7-13(17(12)15)18(21)22)27(25,26)20-14-8-3-2-5-11(14)19(23)24/h2-10,20H,1H3,(H,23,24) |
InChI-Schlüssel |
GUABNFZTQZJDSR-UHFFFAOYSA-N |
SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4C(=O)O)C=CC=C3C1=O |
Kanonische SMILES |
CN1C2=C3C(=C(C=C2)S(=O)(=O)NC4=CC=CC=C4C(=O)O)C=CC=C3C1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-adamantyl)ethyl]-2-bromobenzamide](/img/structure/B280633.png)


![Ethyl 4-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B280637.png)
![6-{[4-(2-chlorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280643.png)
![6-[(4-methyl-1-piperazinyl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280644.png)
![6-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}benzo[cd]indol-2(1H)-one](/img/structure/B280645.png)
![6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
![N-(2-hydroxyethyl)-N-{2-[(mesitylsulfonyl)amino]ethyl}-2,4,6-trimethylbenzenesulfonamide](/img/structure/B280649.png)
![N-(2-hydroxyethyl)-2,3,5,6-tetramethyl-N-(2-{[(2,3,5,6-tetramethylphenyl)sulfonyl]amino}ethyl)benzenesulfonamide](/img/structure/B280650.png)
![6-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280651.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methoxybenzamide](/img/structure/B280654.png)
![N-(3-methylphenyl)-2-oxo-2H-naphtho[1,8-bc]thiophene-6-sulfonamide](/img/structure/B280656.png)

